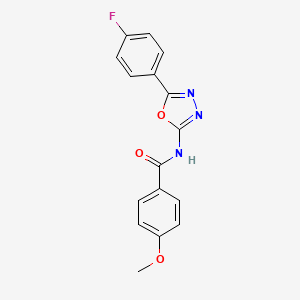

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

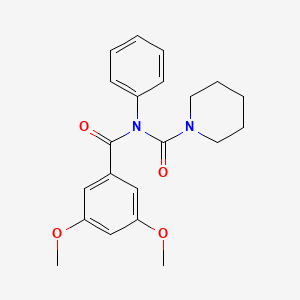

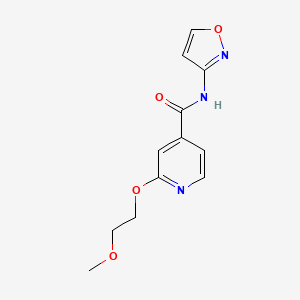

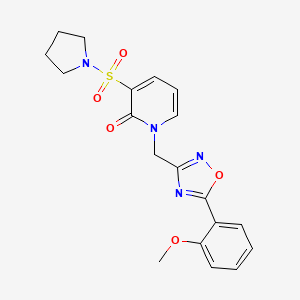

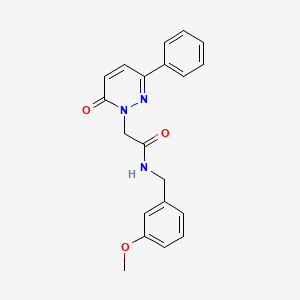

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and benzamide group are likely to contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and influence its interactions with other molecules .Scientific Research Applications

Antiviral Activity

The oxadiazole moiety, present in the compound, is known for its potential antiviral properties. Research has indicated that derivatives of 1,3,4-oxadiazole can exhibit significant activity against viruses such as the tobacco mosaic virus . This suggests that “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide” could be explored for its efficacy against a range of viral pathogens, potentially contributing to the development of new antiviral drugs.

Anticancer Properties

Compounds with a fluorophenyl group have been studied for their anticancer activities. The presence of the 4-fluorophenyl moiety in this compound could imply a role in cancer treatment research. Fluorinated compounds are often more stable and can have increased binding affinity to target proteins, making them valuable in drug design .

Anti-Inflammatory and Analgesic Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory and analgesic properties. The compound could be part of studies aiming to develop new pain relief medications or anti-inflammatory drugs, which are crucial in the treatment of chronic diseases like arthritis .

Antimicrobial and Antibacterial Applications

The structural similarity of “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide” to other oxadiazole compounds that have shown antimicrobial and antibacterial effects suggests potential applications in this area. It could be used in the synthesis of new antibiotics or as a preservative agent in various products .

Agricultural Chemical Research

Some oxadiazole derivatives have been reported to possess herbicidal properties. This compound could be investigated for its use in developing new herbicides or pesticides, contributing to agricultural productivity and pest management strategies .

Neuroprotective Effects

Research into oxadiazole derivatives has also touched upon their potential neuroprotective effects. This compound could be part of studies looking into treatments for neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease, by protecting neuronal cells from damage .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-oxadiazole structure have been found to exhibit a broad spectrum of biological activities .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The interaction of these compounds with their targets often results in the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

It’s worth noting that 1,3,4-oxadiazole derivatives have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Pharmacokinetics

Compounds with similar structures have been found to exhibit nonlinear oral pharmacokinetics .

Result of Action

1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and division .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBCUAYXAYVFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)